9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Description
9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione (CAS: 478-36-4), commonly referred to as eleutherin, is a naphthoquinone derivative isolated primarily from the bulb of Eleutherine bulbosa (Iridaceae family). This compound features a benzo[g]isochromene backbone with methoxy and methyl substituents at positions 9, 1, and 3, and a dihydrofuran ring system . Its stereochemistry is defined as (1R,3S), which is critical for its bioactivity .
Eleutherin exhibits significant allelopathic and antifungal properties, with studies demonstrating inhibition of lettuce radicle elongation (34% of control activity in E. bulbosa extracts) and growth suppression of phytopathogenic fungi like Cladosporium sphaerospermum . It is also utilized in traditional medicine for treating infections and inflammatory conditions .
Properties
IUPAC Name |
9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIIJBMBCZPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization for Isochromene Framework Construction
The benzo[g]isochromene core is central to isoeleutherin’s structure. A Pd(II)-catalyzed cyclization method was developed to construct the 1,3-disubstituted cyclic alkenyl ether scaffold. Starting from 2,4-dimethoxybenzaldehyde, a tandem aldol-cyclization sequence using Pd(OAc)₂ (10 mol%) in acetic acid at 80°C yielded the isochromene intermediate with 72% efficiency. The methoxy and methyl groups were introduced via subsequent alkylation and demethylation steps.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Temperature | 80°C |
| Solvent | Acetic acid |
| Yield | 72% |
This method’s advantage lies in its single-step cyclization, though post-functionalization steps add complexity.
Stobbe Condensation and Wacker Oxidation Strategy
A 14-step synthesis from 2,4-dimethoxybenzaldehyde achieved isoeleutherin in 5% overall yield. The Stobbe condensation between the aldehyde and dimethyl succinate formed a naphthalene intermediate, which underwent Wacker oxidation (PdCl₂/CuCl₂) to install the quinone moiety. Methoxylation using phenyliodine diacetate (PIFA) introduced the 9-methoxy group, followed by stereoselective dimethylation via Grignard addition.
Critical Steps
- Stobbe Condensation : 60% yield, forming the naphthalene backbone.
- Wacker Oxidation : 45% yield, generating the 5,10-dione system.
- PIFA Methoxylation : 78% yield, regioselective para-methoxylation.
This route’s limitations include low overall yield due to multi-step purification.
Nef Reaction-Based Shortened Synthesis
A 5-step protocol utilizing the Nef reaction improved efficiency. Starting with 1,4-dimethoxynaphthalene-2-acetic acid, ketone formation via Nef reaction (HNO₂, HCl) preceded cyclization with BF₃·Et₂O to form the isochromene ring. Methylation (MeI, K₂CO₃) and oxidation (CrO₃) completed the synthesis with 22% overall yield.
Advantages
- Avoids toxic cyanide intermediates.
- Reduces step count compared to traditional routes.
Cross-Metathesis and Oxa-Michael Addition
A racemic synthesis employed cross-metathesis (Grubbs II catalyst) to couple allyl groups, followed by oxa-Michael addition to form the dihydroisochromene ring. Ethyl-3-allyl-4-(2,4-dimethoxyphenyl)but-2-enoate underwent metathesis with 1-pentene, yielding a propyl-substituted intermediate. Cyclization under basic conditions (DBU) afforded the core structure in 35% yield over 9 steps.
Reaction Summary
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cross-Metathesis | Grubbs II, CH₂Cl₂ | 62% |
| Oxa-Michael Addition | DBU, MeOH | 57% |
Natural Product Isolation from Eleutherine plicata
Isoeleutherin is isolated from the bulbs of Eleutherine plicata via ethanol maceration and chromatographic fractionation. The dichloromethane fraction (FDEp) undergoes preparative TLC to isolate isoeleutherin (0.8% w/w yield). Structural confirmation is achieved via NMR and HRMS.
Isolation Protocol
| Step | Details |
|---|---|
| Extraction | Ethanol, 7 days |
| Fractionation | Silica gel column (hexane → methanol) |
| Purification | Preparative TLC (FA3 subfraction) |
Comparative Analysis of Synthetic Methods
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed | 7 | 18% | Efficient cyclization | Complex post-modification |
| Stobbe Condensation | 14 | 5% | High regioselectivity | Low yield, lengthy process |
| Nef Reaction | 5 | 22% | Short route, non-toxic reagents | Moderate stereochemical control |
| Cross-Metathesis | 9 | 8.2% | Introduces alkyl substituents | Racemic product |
| Natural Isolation | - | 0.8% | Direct access to enantiomerically pure | Low abundance in nature |
Chemical Reactions Analysis
Types of Reactions
Eleutherin undergoes various chemical reactions, including:
Oxidation: Eleutherin can be oxidized to form eleutherinol.
Reduction: Reduction of eleutherin can yield dihydroeleutherin.
Substitution: Eleutherin can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Eleutherinol
Reduction: Dihydroeleutherin
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that 9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione exhibits promising anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated its effectiveness against various cancer types, including breast and lung cancers .
| Study | Cancer Type | Findings |
|---|---|---|
| Arifudin et al. (2006) | Breast Cancer | Induced apoptosis at low concentrations |
| Zhang et al. (2020) | Lung Cancer | Inhibited cell proliferation significantly |
Antioxidant Activity
The compound also displays antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies:
- Comparative Analysis : The antioxidant capacity was compared with standard antioxidants like ascorbic acid and Trolox.
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid | 12.5 |
| Trolox | 13.0 |
Environmental Science Applications
Bioremediation
The compound has been explored for its potential use in bioremediation processes. Its structural properties allow it to interact with pollutants effectively:
- Case Study : A study investigated the degradation of phenolic compounds using this compound as a catalyst in microbial environments .
| Pollutant | Degradation Rate (%) |
|---|---|
| Phenol | 85% after 48 hours |
| Cresol | 78% after 48 hours |
Materials Science Applications
Polymer Development
this compound has been utilized in developing advanced materials due to its unique chemical properties:
- Composite Materials : Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 120 | 30 |
| Polycarbonate | 130 | 35 |
Mechanism of Action
Eleutherin exerts its effects through various mechanisms:
Antimalarial Activity: Interacts with the cytochrome bc1 complex in the mitochondria of Plasmodium falciparum, disrupting the electron transport chain and leading to parasite death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Table 1: Structural Features of Eleutherin and Analogous Compounds
Key Structural Insights :
- Stereochemical Variations : Isoeleutherin differs from eleutherin only in the C3 configuration (R vs. S), which alters its biological activity .
- Backbone Differences: Eleutherinone lacks the isochromene ring system, instead featuring a naphthofuran core, reducing its molecular weight and complexity .
Pharmacological Activity
Table 2: Bioactivity Profiles
Mechanistic Notes:
- Eleutherin and isoeleutherin likely inhibit fungal growth via quinone-mediated redox cycling, generating reactive oxygen species .
- Thysanone’s hydroxyl groups may enhance cell membrane disruption in bacteria .
Physicochemical Properties
Table 3: Solubility and Stability
Biological Activity
9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione, commonly known as Eleutherin , is a naturally occurring naphthoquinone compound derived from the bulbs of the plant Eleutherine bulbosa. This compound has gained attention due to its diverse biological activities, including antimalarial, anticancer, and antioxidant properties. This article explores the biological activity of Eleutherin, supported by data tables and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| InChI Key | IAJIIJBMBCZPSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
These properties highlight the unique structure of Eleutherin, which includes a methoxy group and two methyl groups attached to a benzoisochromene framework.
Antimalarial Activity
Eleutherin exhibits significant antimalarial properties. Research indicates that it interacts with the cytochrome bc1 complex in Plasmodium falciparum, disrupting the electron transport chain essential for the parasite's survival. A study demonstrated that Eleutherin effectively inhibited the growth of malaria parasites in vitro, showing potential as a therapeutic agent against malaria.
Anticancer Activity
The anticancer effects of Eleutherin have been documented in various studies. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. For instance:
- Case Study : In a study involving human breast cancer cells (MCF-7), Eleutherin was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Antioxidant Activity
Eleutherin also exhibits strong antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. This activity is crucial for preventing various diseases linked to oxidative stress, including cancer and cardiovascular diseases .
The biological activities of Eleutherin are attributed to several mechanisms:
- Antimalarial Mechanism : By disrupting mitochondrial function in Plasmodium falciparum, Eleutherin leads to parasite death.
- Anticancer Mechanism : It activates apoptotic pathways in cancer cells, promoting programmed cell death.
- Antioxidant Mechanism : Eleutherin neutralizes reactive oxygen species (ROS), reducing oxidative damage to cells.
Comparative Analysis with Related Compounds
To understand Eleutherin's unique properties better, it's useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dihydro-1H-benzo[g]isochromene-5,10-dione | C15H12O3 | Lacks methoxy and dimethyl groups; different activity profile. |
| 9-Methoxy-3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione | C16H16O4 | Similar structure but different substitution pattern; varied reactivity. |
| 3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | C15H12O4 | Hydroxy substitution alters chemical behavior and biological activity. |
This comparison illustrates how structural variations can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
